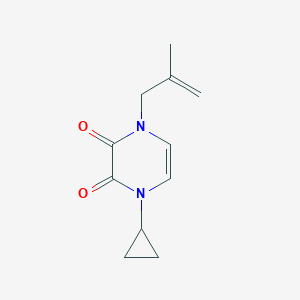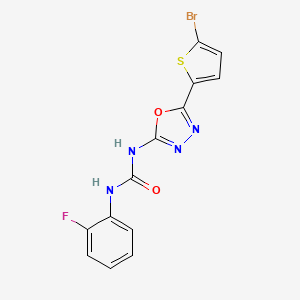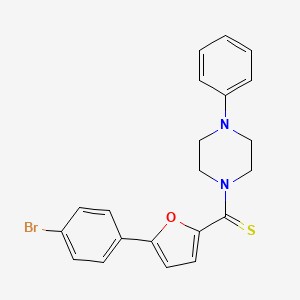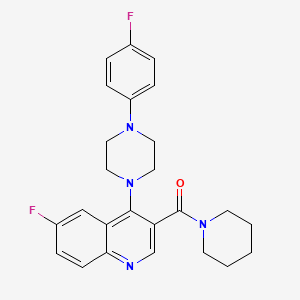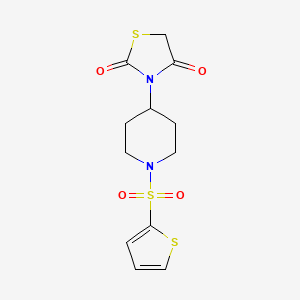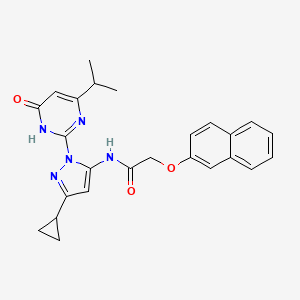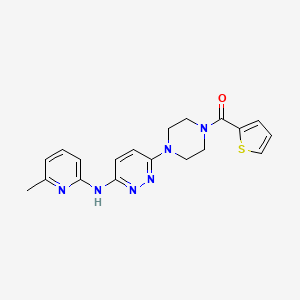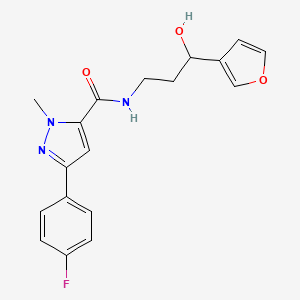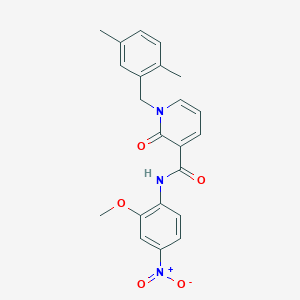
1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Research in the field of organic synthesis often explores compounds like dihydropyridines due to their pharmacological potential and structural versatility. For example, studies on the synthesis of optically active dihydropyridines reveal their applications in developing calcium channel antagonists with significant vasodilating activity, shedding light on the methodologies that could apply to the synthesis and analysis of similar compounds (Shibanuma et al., 1980). Additionally, the electrochemical behavior of unsymmetrical dihydropyridines in various media has been examined, offering insights into their reactivity and potential for further chemical modifications (David et al., 1995).
Polymer Applications
Innovations in polymer science also highlight the relevance of nitrophenyl and dihydropyridine derivatives. Polymers synthesized with photolabile pendant moieties derived from similar chemical structures demonstrate unique properties, such as the ability to switch from a cationic to a zwitterionic form upon light irradiation, impacting the condensation and release of DNA and the antibacterial activity of surfaces (Sobolčiak et al., 2013).
Crystallography and Drug Design
Crystal structure analysis of calcium channel antagonists, including dihydropyridine derivatives, provides critical insights into the conformational preferences and activity relationships of these compounds, aiding in the design of more effective pharmacological agents (Triggle et al., 1980). This research emphasizes the importance of structural analysis in understanding the biological activity and designing new drugs with improved efficacy and safety profiles.
Antidiabetic Screening
The synthesis and in vitro screening of novel dihydropyridine derivatives for antidiabetic activity highlight the ongoing search for new therapeutic agents. Such studies involve the characterization of compounds through NMR, IR spectroscopy, and mass spectrometry, followed by biological evaluations to determine their potential as antidiabetic agents (Lalpara et al., 2021).
Toxicological Evaluation
The toxicological evaluation of anti-tuberculosis compounds, including benzylidene pyridine carboxamidrazone derivatives, employs computational QSAR analysis to predict cytotoxicity and optimize therapeutic profiles. This approach underscores the utility of computational methods in evaluating and designing compounds with lower toxicity and higher therapeutic efficacy (Coleman et al., 2003).
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-14-6-7-15(2)16(11-14)13-24-10-4-5-18(22(24)27)21(26)23-19-9-8-17(25(28)29)12-20(19)30-3/h4-12H,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMSJYMYUTBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
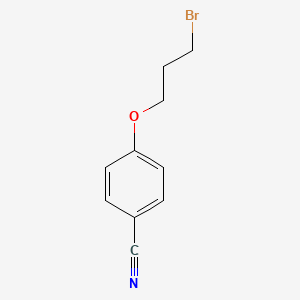

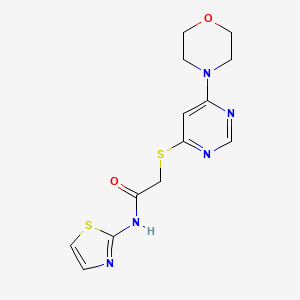
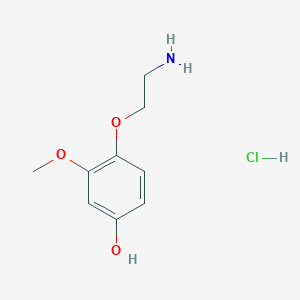
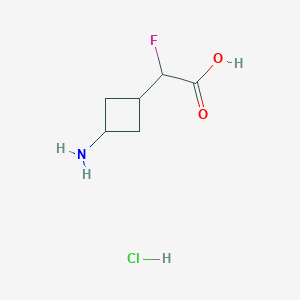
![N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2966774.png)
